![molecular formula C16H15N3O3 B14408498 {[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid CAS No. 84904-36-9](/img/structure/B14408498.png)
{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid is a complex organic compound characterized by its unique structure, which includes a phenyldiazenyl group and an ethylideneamino group attached to an oxyacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid typically involves a multi-step process. One common method starts with the diazotization of aniline derivatives to form the phenyldiazenyl intermediate. This intermediate is then reacted with an appropriate aldehyde to form the ethylideneamino derivative. Finally, the ethylideneamino derivative is coupled with oxyacetic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phenyldiazenyl group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of {[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid involves its interaction with specific molecular targets. The phenyldiazenyl group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenylethanol (2PE)
- p-Hydroxyphenylethanol (HPE)
- 4-Hydroxybenzaldehyde (HBA)
Uniqueness
{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
84904-36-9 |
|---|---|
Molekularformel |
C16H15N3O3 |
Molekulargewicht |
297.31 g/mol |
IUPAC-Name |
2-[1-(2-phenyldiazenylphenyl)ethylideneamino]oxyacetic acid |
InChI |
InChI=1S/C16H15N3O3/c1-12(19-22-11-16(20)21)14-9-5-6-10-15(14)18-17-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,20,21) |
InChI-Schlüssel |
ICQUUKIWHJYIOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NOCC(=O)O)C1=CC=CC=C1N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


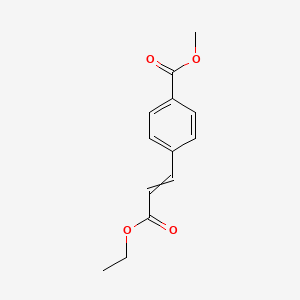
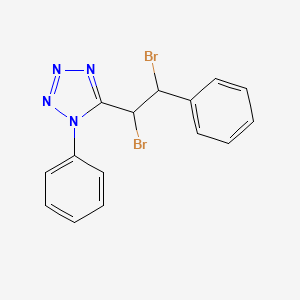
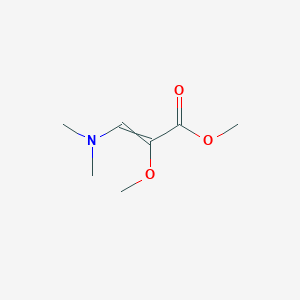
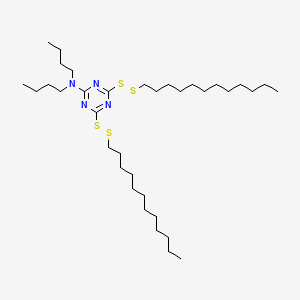
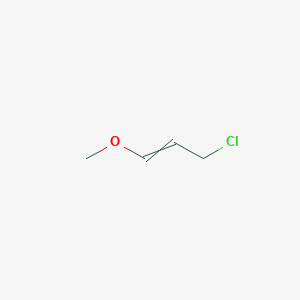

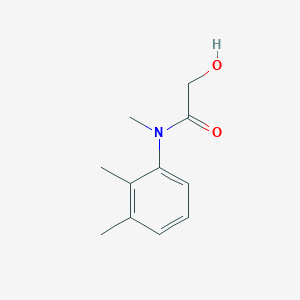
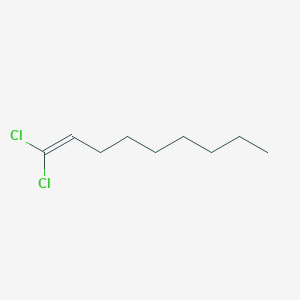
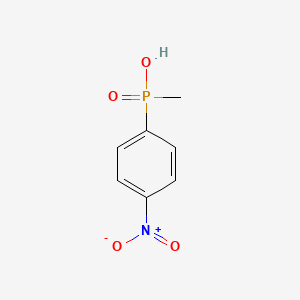
![(8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,2,3]oxathiazolidine]](/img/structure/B14408485.png)
![2-[(Dodec-3-yn-1-yl)oxy]oxane](/img/structure/B14408501.png)
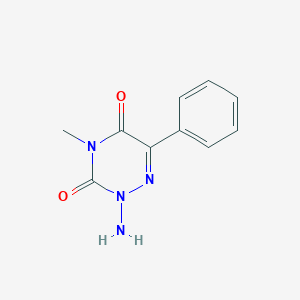
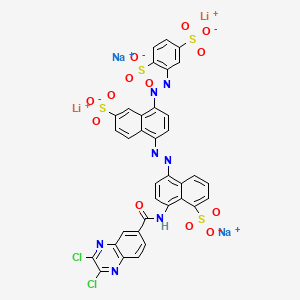
![Methyl [amino(nitroamino)methylidene]carbamodithioate](/img/structure/B14408517.png)
